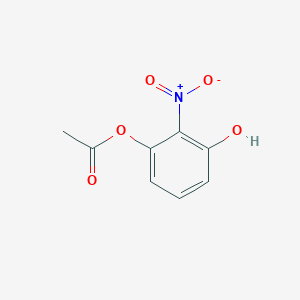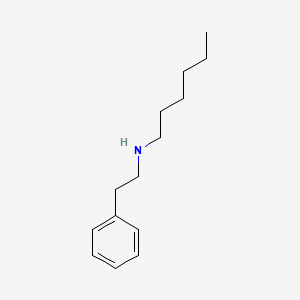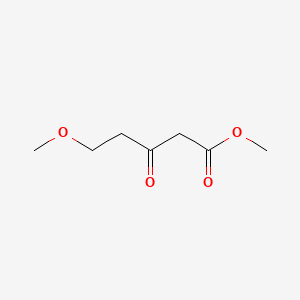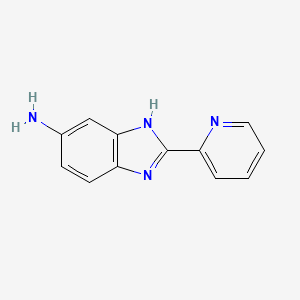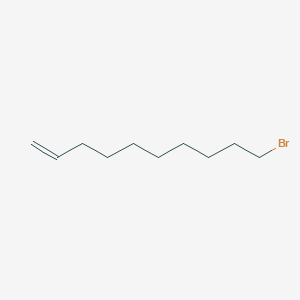
1,5-二甲基-1H-吲哚-3-甲醛
描述
1,5-dimethyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-dimethyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-dimethyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
多组分反应 (MCRs)
1,5-二甲基-1H-吲哚-3-甲醛: 在 MCRs 中起着至关重要的作用,MCRs 是合成复杂分子的可持续策略。 这些反应具有高产率、时间和成本效益,并符合绿色化学原理 。该化合物作为一种高效的前体,用于生成生物活性结构,包括各种杂环衍生物。
药物活性化合物的合成
吲哚衍生物是合成药物活性化合物和吲哚生物碱的关键。 其固有的官能团促进 C–C 和 C–N 偶联反应和还原反应,使其成为多种药理学上有趣支架的多功能前体 。
生物活性
吲哚核,包括1,5-二甲基-1H-吲哚-3-甲醛等衍生物,表现出显著的生物活性。 这些活性包括抗氧化、抗生素、抗炎、抗菌、抗癌、降血糖、蛋白激酶抑制剂和抗 HIV 活性 。
醛糖和醛还原酶抑制
该化合物已被评估其对醛糖还原酶 (ALR2) 和醛还原酶 (ALR1) 的抑制活性,这些酶与糖尿病并发症有关。 这些酶的抑制剂可能是治疗糖尿病相关疾病的潜在药物 。
抗病毒应用
吲哚衍生物据报道具有抗病毒活性。 吲哚核的特定修饰可以导致对各种病毒(包括流感病毒和柯萨奇 B4 病毒)具有抑制效果的化合物 。
抗 HIV 潜力
包括1,5-二甲基-1H-吲哚-3-甲醛衍生的新型吲哚衍生物,已被研究其抗 HIV 特性。 分子对接研究表明,这些化合物可能对 HIV-1 有效 。
抗菌潜力
1,5-二甲基-1H-吲哚-3-甲醛的某些衍生物已显示出有希望的抗菌潜力。 这为开发新的抗菌剂来对抗耐药菌株开辟了可能性 。
化学多样性和药物发现
吲哚衍生物的结构多样性,包括1,5-二甲基-1H-吲哚-3-甲醛,为药物发现提供了丰富的资源。 它们能够以高亲和力与多种受体结合,使其成为开发新型治疗剂的宝贵支架 。
作用机制
Target of Action
1,5-dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole family . Indole derivatives are known to bind with high affinity to multiple receptors , making them ideal precursors for the synthesis of active molecules . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to produce biologically active structures, suggesting that they may have significant molecular and cellular effects .
未来方向
Indole derivatives like 1,5-dimethyl-1H-indole-3-carbaldehyde have a vital role as precursors for the synthesis of various heterocyclic derivatives . They are considered key in the synthesis of pharmaceutically active compounds and indole alkaloids . Therefore, the future directions of this compound could involve further exploration of its potential uses in pharmaceutical chemistry.
生化分析
Biochemical Properties
1,5-dimethyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1,5-dimethyl-1H-indole-3-carbaldehyde, are known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions often involve the binding of the indole moiety to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . Additionally, 1,5-dimethyl-1H-indole-3-carbaldehyde may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating their activity and influencing downstream signaling events .
Cellular Effects
1,5-dimethyl-1H-indole-3-carbaldehyde exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 1,5-dimethyl-1H-indole-3-carbaldehyde, have been shown to activate the aryl hydrocarbon receptor (AhR) in intestinal immune cells, leading to the production of interleukin-22, which plays a role in mucosal immunity . Furthermore, 1,5-dimethyl-1H-indole-3-carbaldehyde may affect cellular metabolism by altering the activity of metabolic enzymes and influencing the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 1,5-dimethyl-1H-indole-3-carbaldehyde involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, 1,5-dimethyl-1H-indole-3-carbaldehyde may act as an agonist or antagonist of certain receptors, thereby modulating their signaling pathways . Additionally, it can inhibit or activate enzymes by binding to their active sites, resulting in changes in enzyme activity and subsequent alterations in cellular processes . These molecular interactions ultimately lead to changes in gene expression, protein function, and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,5-dimethyl-1H-indole-3-carbaldehyde may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including 1,5-dimethyl-1H-indole-3-carbaldehyde, can be relatively stable under certain conditions, but may degrade over time when exposed to light, heat, or oxidative stress . Long-term exposure to 1,5-dimethyl-1H-indole-3-carbaldehyde in in vitro or in vivo studies may result in cumulative effects on cellular function, such as changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 1,5-dimethyl-1H-indole-3-carbaldehyde can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity . Threshold effects may also be observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this threshold may lead to toxicity.
Metabolic Pathways
1,5-dimethyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of 1,5-dimethyl-1H-indole-3-carbaldehyde, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety profile.
属性
IUPAC Name |
1,5-dimethylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-11-10(5-8)9(7-13)6-12(11)2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHIBJIGOOTZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362889 | |
| Record name | 1,5-dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335032-69-4 | |
| Record name | 1,5-dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



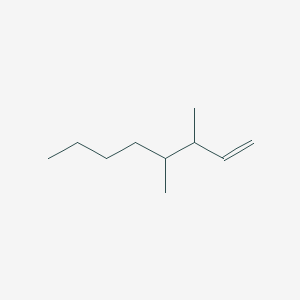


![Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-](/img/structure/B1332138.png)
